3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
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Overview
Description
3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a benzofuro[3,2-d]pyrimidine core with a methoxyphenyl and a sulfanylidene group, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction, where iminophosphoranes react with isocyanates to form carbodiimide intermediates. These intermediates are then treated with nucleophiles such as phenols or alcohols in the presence of a base like potassium carbonate (K₂CO₃) to yield the desired benzofuro[3,2-d]pyrimidin-4-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives on the methoxyphenyl ring.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the signaling processes that lead to cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidin-4-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Quinazoline derivatives: Known for their anticancer activity, these compounds are structurally related and often used as bioisosteres in drug design.
Uniqueness
3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one stands out due to its unique combination of a methoxyphenyl group and a sulfanylidene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
866896-72-2 |
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Molecular Formula |
C17H12N2O3S |
Molecular Weight |
324.35 |
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23) |
InChI Key |
NGRFJSDLZJUVAK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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